Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is a complex organic compound that belongs to the class of 8-azabicyclo[3.2.1]octane derivatives. This compound is characterized by its unique bicyclic structure, which incorporates a methoxy group and a benzoate moiety, making it of interest in medicinal chemistry, particularly for its potential interactions with mu-opioid receptors.
This compound can be classified under:
The synthesis of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate typically involves several steps, including the formation of the bicyclic framework followed by functionalization to introduce the methoxy and benzoate groups.
The molecular structure of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate can be represented as follows:
This structure includes:
CC(=O)OC1CC2CC(C1)N(C2)C(=O)C(C)C
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate can participate in various chemical reactions due to its functional groups:
Common reagents and conditions for these reactions include:
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate is hypothesized to interact with mu-opioid receptors in the central nervous system, influencing pain perception and potentially exhibiting analgesic properties.
Research indicates that compounds within this class may act as agonists or antagonists at mu-opioid receptors, depending on their structural modifications and substituents .
Relevant data from chemical databases indicate that these properties are crucial for understanding its behavior in biological systems and potential applications in drug formulation .
Methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate has potential applications in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7